Sodium;2-(3-chloropyrazin-2-yl)acetic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium 2-(3-chloropyrazin-2-yl)acetate . This nomenclature reflects its core structure:
- A pyrazine ring (a six-membered heterocyclic aromatic system with two nitrogen atoms at positions 1 and 4)
- A chlorine substituent at position 3 of the pyrazine ring
- An acetic acid moiety (CH₂COO⁻) attached to position 2 of the pyrazine, neutralized by a sodium ion.
The structural formula is represented as:
C₁=CN=C(C(=N₁)CC(=O)O)Cl.[Na⁺] in SMILES notation, while its three-dimensional conformation reveals planar geometry at the pyrazine ring and tetrahedral geometry around the sodium ion.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by:
- CAS Registry Number : 1845706-45-7
- PubChem CID : 132285056
- MDL Number : MFCD29037482
- Synonym : Sodium 2-(3-chloro-2-pyrazinyl)acetate
Key molecular descriptors include:
- Molecular formula : C₆H₅ClN₂NaO₂
- Molecular weight : 195.56 g/mol (PubChem) or 196.57 g/mol (other sources), depending on isotopic composition and measurement methods.
Relationship to Parent Compound 2-(3-Chloropyrazin-2-yl)acetic Acid
Sodium 2-(3-chloropyrazin-2-yl)acetic acid is derived from its parent compound, 2-(3-chloropyrazin-2-yl)acetic acid (PubChem CID: 71748594), through neutralization of the carboxylic acid group with sodium hydroxide.
Properties
Molecular Formula |
C6H5ClN2NaO2+ |
|---|---|
Molecular Weight |
195.56 g/mol |
IUPAC Name |
sodium;2-(3-chloropyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1 |
InChI Key |
RMTAAEPFBBKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)O)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Neutralization of 2-(3-Chloropyrazin-2-yl)acetic Acid
The primary industrial method involves neutralizing the parent carboxylic acid with sodium hydroxide. The reaction proceeds as follows:
$$
\text{2-(3-Chloropyrazin-2-yl)acetic acid} + \text{NaOH} \rightarrow \text{Sodium 2-(3-chloropyrazin-2-yl)acetate} + \text{H}_2\text{O}
$$
Procedure :
- Reactants :
- Conditions :
- Workup :
Hydrolysis of Ethyl 2-(3-Chloropyrazin-2-yl)acetate
An alternative route involves saponification of the ethyl ester precursor:
$$
\text{Ethyl 2-(3-chloropyrazin-2-yl)acetate} + \text{NaOH} \rightarrow \text{Sodium 2-(3-chloropyrazin-2-yl)acetate} + \text{Ethanol}
$$
Procedure :
- Reactants :
- Conditions :
- Workup :
Industrial-Scale Optimization
Solvent and Base Selection
Industrial protocols prioritize cost-effectiveness and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF/Water | Water |
| Base | NaOH (1.05 eq) | KOH (1.1 eq) |
| Temperature | 20–25°C | 30–40°C |
| Reaction Time | 2–4 hours | 1–2 hours |
Key Findings :
Purity and Analytical Validation
Quality Control Metrics :
| Method | Specification | Reference |
|---|---|---|
| HPLC | ≥98% purity | Sigma-Aldrich |
| 1H NMR | δ 8.42 (s, 1H, pyrazine) | VulcanChem |
| LC-MS | m/z 195.56 [M+Na]+ | Synthonix |
Impurity Profile :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Neutralization | High yield (93%) | Requires pure acid |
| Ester Hydrolysis | Avoids acid handling | Lower yield (82%) |
Recommendation : Neutralization is preferred for industrial production due to superior yield and simpler workflow.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(3-chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Sodium 2-(3-chloropyrazin-2-yl)acetic acid can be synthesized through several chemical pathways. The compound's structure allows for various modifications that enhance its biological activity. The synthesis typically involves the reaction of 3-chloropyrazine derivatives with acetic acid under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) and bases like sodium hydroxide .
Anticancer Properties
Recent studies have indicated that sodium 2-(3-chloropyrazin-2-yl)acetic acid exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound can significantly reduce cell viability in various cancer types, including breast and lung cancers .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may function as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels and potentially improving cognitive function .
Alzheimer’s Disease Treatment
Sodium 2-(3-chloropyrazin-2-yl)acetic acid has been recognized as a potential candidate for treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE). In vitro studies have shown that it can effectively increase ACh levels in synaptic clefts, which is crucial for cholinergic neurotransmission . The compound's efficacy was compared to donepezil, a standard AChE inhibitor, demonstrating significant inhibitory activity with lower toxicity profiles .
Combination Therapies
There is ongoing research into the use of sodium 2-(3-chloropyrazin-2-yl)acetic acid in combination therapies for enhanced therapeutic effects. For example, studies suggest that combining this compound with other PDE1 enzyme inhibitors may yield synergistic effects in treating various conditions, including cognitive decline associated with aging .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Neuroprotection | Showed enhanced cognitive function in animal models of Alzheimer's disease through AChE inhibition. |
| Study C | Combination Therapy | Found synergistic effects when combined with PDE1 inhibitors, leading to improved outcomes in preclinical models of cognitive impairment. |
Mechanism of Action
The mechanism of action of Sodium;2-(3-chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between sodium 2-(3-chloropyrazin-2-yl)acetic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Features |
|---|---|---|---|---|---|
| Sodium 2-(3-chloropyrazin-2-yl)acetic acid | 1845706-45-7 | C₆H₄ClN₂NaO₂ | 194.55 | Pyrazine-2-yl, Cl at C3 | Sodium salt; high polarity |
| 3-Chloropyridine-2-acetic acid | 885167-73-7 | C₇H₆ClNO₂ | 171.58 | Pyridine-2-yl, Cl at C3 | Free acid; pyridine ring (aromatic N) |
| 2-(6-Chloropyrazin-2-yl)acetic acid | 930798-25-7 | C₆H₅ClN₂O₂ | 172.57 | Pyrazine-2-yl, Cl at C6 | Free acid; Cl at different position |
| Sodium chloroacetate | 3926-62-3 | C₂H₃ClO₂Na | 116.48 | Simple chloroacetate | No heterocyclic ring; ionic form |
Substituent Position and Reactivity
- Chlorine Position : The chlorine substituent’s position on the pyrazine ring significantly impacts electronic properties. In sodium 2-(3-chloropyrazin-2-yl)acetic acid, the chlorine at C3 creates steric and electronic effects distinct from 2-(6-chloropyrazin-2-yl)acetic acid (Cl at C6). For example, C3 substitution may influence hydrogen bonding or coordination with metal ions .
Solubility and Ionic Nature
- Sodium Salt vs. Free Acid : The sodium salt form of the target compound exhibits higher water solubility than its free acid counterparts (e.g., 2-(6-chloropyrazin-2-yl)acetic acid). This property is critical for formulation in aqueous systems .
- Comparison with Sodium Chloroacetate: Sodium chloroacetate lacks a heterocyclic ring, resulting in simpler reactivity and lower molecular complexity.
Biological Activity
Sodium;2-(3-chloropyrazin-2-yl)acetic acid, a compound with a unique chloropyrazine structure, has garnered attention in the scientific community due to its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies that highlight its significance in various fields of research.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 186.58 g/mol
- Structure : The compound features a chloropyrazine ring, which is integral to its biological activity.
This compound interacts with various molecular targets, influencing biological pathways. Its mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.
- Cellular Signaling Modulation : It may modulate signaling pathways associated with cell growth and apoptosis, making it a candidate for anticancer applications.
Biological Activities
Research has identified several key biological activities associated with this compound:
-
Antimicrobial Properties :
- Exhibits activity against various bacterial strains.
- Potential use as an antimicrobial agent in pharmaceutical applications.
- Anticancer Effects :
-
Neuroprotective Effects :
- Investigated for its role in neurodegenerative diseases, particularly through inhibition of acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment .
- Some derivatives have shown promising results in enhancing neuroprotection against amyloid-beta toxicity in neuronal cell models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various microbial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | AChE inhibition; potential for Alzheimer's therapy |
Case Study: Anticancer Evaluation
In a study evaluating the anticancer properties of this compound, researchers utilized human colon carcinoma cell lines (HT29). The following methodologies were employed:
- Cytotoxicity Assay : Sulforhodamine B (SRB) assay was used to measure cell viability post-treatment.
- Mechanistic Insights : The study assessed the impact on M-phase phosphoprotein 2 (MPM2) expression to evaluate mitotic progression post-treatment with the compound.
Results indicated a significant reduction in cell viability at higher concentrations, suggesting effective cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
